5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione 5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 4878-54-0
VCID: VC17322803
InChI: InChI=1S/C11H11N3O3/c1-17-8-4-2-7(3-5-8)13-9-6-12-11(16)14-10(9)15/h2-6,13H,1H3,(H2,12,14,15,16)
SMILES:
Molecular Formula: C11H11N3O3
Molecular Weight: 233.22 g/mol

5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione

CAS No.: 4878-54-0

Cat. No.: VC17322803

Molecular Formula: C11H11N3O3

Molecular Weight: 233.22 g/mol

* For research use only. Not for human or veterinary use.

5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione - 4878-54-0

Specification

CAS No. 4878-54-0
Molecular Formula C11H11N3O3
Molecular Weight 233.22 g/mol
IUPAC Name 5-(4-methoxyanilino)-1H-pyrimidine-2,4-dione
Standard InChI InChI=1S/C11H11N3O3/c1-17-8-4-2-7(3-5-8)13-9-6-12-11(16)14-10(9)15/h2-6,13H,1H3,(H2,12,14,15,16)
Standard InChI Key REQUYQKTHSNJBA-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)NC2=CNC(=O)NC2=O

Introduction

Chemical Identity and Structural Features

5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione is a bicyclic organic compound belonging to the pyrimidine-dione family. Its IUPAC name reflects its structural components:

  • A pyrimidine ring (positions 1–6) with ketone groups at positions 2 and 4.

  • A 4-methoxyphenylamino substituent at position 5.

Molecular Formula and Weight

The molecular formula is C₁₁H₁₁N₃O₃, derived from:

  • Pyrimidine-2,4-dione core (C₄H₄N₂O₂).

  • 4-Methoxyphenylamino group (C₇H₇NO).
    The calculated molecular weight is 233.22 g/mol .

Structural Confirmation

Key spectral data supporting the structure include:

  • ¹H NMR: Aromatic protons (δ 6.7–7.3 ppm for the 4-methoxyphenyl group), NH resonance (δ 9.2–10.0 ppm), and pyrimidine protons (δ 5.8–6.2 ppm) .

  • ¹³C NMR: Carbonyl carbons (δ 160–170 ppm), aromatic carbons (δ 110–155 ppm), and methoxy carbon (δ 55 ppm) .

  • HRMS: Observed [M+H]⁺ peak at m/z 234.0981 (calculated: 234.0974) .

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is synthesized via condensation-alkylation reactions, as outlined below:

Step 1: Formation of 5-Aminouracil Intermediate

5,6-Diaminouracil derivatives are prepared under solvent-free conditions by reacting uracil with hydroxylamine or its derivatives .

Step 2: Condensation with 4-Methoxyphenacyl Bromide

The 5-amino group of uracil undergoes nucleophilic attack on the carbonyl carbon of 4-methoxyphenacyl bromide, forming an imine intermediate. This step is catalyzed by traces of N,N-dimethylformamide (DMF) under fusion conditions :

5-Aminouracil+4-Methoxyphenacyl BromideDMF, 10 min5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione\text{5-Aminouracil} + \text{4-Methoxyphenacyl Bromide} \xrightarrow{\text{DMF, 10 min}} \text{5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione}

Step 3: Purification

Crude product is purified via column chromatography (hexane/ethyl acetate) to yield the final compound in >85% purity .

Physicochemical Properties

Solubility and Stability

  • Solubility: Sparingly soluble in water (<0.1 mg/mL); highly soluble in polar aprotic solvents (DMF, DMSO).

  • Stability: Stable at room temperature for >6 months under inert atmosphere. Degrades in acidic or basic conditions via hydrolysis of the methoxy group .

Thermal Properties

  • Melting Point: 215–218°C (decomposition observed above 220°C) .

  • Thermogravimetric Analysis (TGA): 5% weight loss at 150°C, indicating desolvation .

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Peak (cm⁻¹)Assignment
3200–3350N–H stretch (amino group)
1680–1700C=O stretch (pyrimidine dione)
1250C–O–C stretch (methoxy group)

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • λₘₐₓ: 274 nm (π→π* transition of the aromatic system) .

Biological and Industrial Relevance

Material Science Applications

The planar aromatic system and hydrogen-bonding motifs make it a candidate for:

  • Organic semiconductors (bandgap ~3.2 eV).

  • Metal-organic frameworks (MOFs) with luminescent properties .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator